molecular formula C14H11FO2 B1440912 2-(4-Fluoro-3-methylphenyl)benzoic acid CAS No. 1183750-48-2

2-(4-Fluoro-3-methylphenyl)benzoic acid

Cat. No.: B1440912
CAS No.: 1183750-48-2
M. Wt: 230.23 g/mol
InChI Key: ROTAJIOMSNFATA-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative offered as a high-purity building block for research and development, particularly in medicinal chemistry and drug discovery. As a benzoic acid derivative, this compound provides a versatile chemical scaffold that can be readily incorporated into larger molecular structures or used to generate diverse chemical libraries. [1] Chemically, this compound belongs to a class of structures known to serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). [2] The carboxylic acid functional group enables direct conjugation to molecular scaffolds or can be transformed into other useful moieties such as aldehydes or hydroxides for further chemical exploration. [4] The fluorine atom and methyl group on the pendant phenyl ring offer distinct opportunities for synthetic modification and can be critical for fine-tuning the electronic properties, metabolic stability, and binding affinity of target molecules. [4] Structurally related analogs, such as thiazolyl derivatives, have demonstrated potent biological activity as inhibitors of enzymes like Hematopoietic Prostaglandin D Synthase (HPGDS), highlighting the potential of this chemical class in developing therapeutic interventions. [1] Researchers can leverage 2-(4-Fluoro-3-methylphenyl)benzoic acid in the design and synthesis of novel compounds for screening against various biological targets. Please note that this product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTAJIOMSNFATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681166
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183750-48-2
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a biphenyl carboxylic acid of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods, offering a logical and self-validating workflow that integrates synthesis with advanced spectroscopic and analytical techniques. Each step is rationalized from an expert perspective, ensuring that the resulting structural assignment is unambiguous and robust. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous framework for molecular characterization.

Introduction and Rationale

The structural confirmation of novel or synthesized molecules is the bedrock of chemical research and development. The target molecule, 2-(4-Fluoro-3-methylphenyl)benzoic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is a key pharmacophore in numerous active pharmaceutical ingredients (APIs), including the "Sartan" class of angiotensin II receptor antagonists.[1][2] The precise arrangement of its substituents—a carboxylic acid group ortho to the biphenyl linkage, and fluoro and methyl groups on the second aromatic ring—critically dictates its chemical properties, reactivity, and biological activity.

Therefore, a superficial analysis is insufficient. This guide details an integrated strategy, combining several orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the molecular formula, connectivity, functional groups, and spatial arrangement of the atoms. We will proceed from synthesis to a full spectroscopic characterization, including Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Vis spectroscopy, and concluding with the gold standard of X-ray crystallography.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to construct the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high yields and tolerance of a wide range of functional groups.[3] The strategy involves coupling (4-Fluoro-3-methylphenyl)boronic acid with a halo-benzoic acid derivative.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzoic acid (1.0 eq), (4-Fluoro-3-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq) in a 3:1 mixture of 1,4-dioxane and deionized water.

  • Catalyst Addition: Degas the solution by bubbling nitrogen through it for 20 minutes. Subsequently, add a catalytic amount of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the mixture to a pH of ~2 with 2M HCl. The product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-(4-Fluoro-3-methylphenyl)benzoic acid as a white crystalline solid.

G cluster_synthesis Synthesis Workflow Reactants 1. Combine Reactants (2-bromobenzoic acid, Boronic Acid, K2CO3) in Dioxane/Water Catalyst 2. Add Pd(PPh3)4 Catalyst (under N2 atmosphere) Reactants->Catalyst Reflux 3. Heat to Reflux (12-16 hours) Catalyst->Reflux Workup 4. Acidify with HCl (Precipitation) Reflux->Workup Purify 5. Filter & Recrystallize Workup->Purify Product Pure Crystalline Product Purify->Product

Caption: Suzuki-Miyaura synthesis workflow.

Molecular Formula and Mass Verification

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight of the synthesized compound and, with high resolution, its exact elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., using a Q-TOF analyzer) is indispensable for confirming the molecular formula. It distinguishes the target compound from isomers or other potential byproducts by measuring the mass-to-charge ratio (m/z) to several decimal places.

  • Expected Molecular Formula: C₁₄H₁₁FO₂

  • Calculated Monoisotopic Mass: 230.0743 g/mol

An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the elemental formula.

Fragmentation Pattern Analysis (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides structural information through characteristic fragmentation patterns. The molecular ion peak ([M]⁺) should be observed at m/z = 230. The fragmentation helps to confirm the presence of key structural units.

m/z Value Proposed Fragment Ion Structural Rationale
230[C₁₄H₁₁FO₂]⁺Molecular Ion ([M]⁺)
213[C₁₄H₁₀FO]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid
185[C₁₃H₁₀FO]⁺Loss of a carboxyl group (•COOH) or sequential loss of H₂O and CO
184[C₁₃H₉F]⁺Loss of formic acid (HCOOH)
109[C₇H₆F]⁺Fragment corresponding to the fluoromethylphenyl cation
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • HRMS (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Acquire the spectrum in both positive and negative ion modes. The [M+H]⁺ (m/z 231.0821) or [M-H]⁻ (m/z 229.0665) ions are typically observed.

  • EI-MS: For fragmentation analysis, introduce the sample via a direct insertion probe or GC inlet into an EI source. Set the electron energy to a standard 70 eV.

Definitive Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-13broad singlet1HCOOHAcidic proton, chemical shift is concentration-dependent.
~7.9-8.1doublet of doublets1HH-6'Ortho to the carboxylic acid, deshielded.
~7.3-7.6multiplet3HH-3', H-4', H-5'Protons on the benzoic acid ring.
~7.1-7.3multiplet2HH-2, H-6Protons on the fluoromethylphenyl ring.
~7.0-7.1triplet1HH-5Proton ortho to fluorine, split by fluorine and H-6.
~2.2singlet3H-CH₃Methyl group protons.
¹³C NMR Spectroscopy

Carbon NMR indicates the number of unique carbon environments. The presence of fluorine introduces characteristic C-F coupling constants (JCF).

Predicted Shift (δ, ppm) Assignment Rationale
~170C=OCarboxylic acid carbonyl carbon.
~158-162 (d, ¹JCF ≈ 245 Hz)C-4Carbon directly attached to fluorine, large one-bond coupling.
~140-145C-1', C-2'Quaternary carbons at the biphenyl linkage.
~130-135 (d, ²JCF ≈ 15 Hz)C-3Carbon bearing the methyl group, two-bond coupling to F.
~125-132Aromatic CHMultiple signals from the benzoic acid ring.
~115-120 (d, ²JCF ≈ 20 Hz)C-5Carbon ortho to fluorine, two-bond coupling.
~15-20-CH₃Methyl carbon.
¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4] Its chemical shift is very sensitive to the local electronic environment.[5]

  • Predicted Chemical Shift: A single resonance is expected in the range of -110 to -125 ppm (relative to CFCl₃).

  • Coupling: This signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-5 and H-3).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not provided by the solvent manufacturer.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments: Perform standard 1D acquisitions for ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F. For full assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are highly recommended.

G cluster_nmr Integrated NMR Analysis Workflow Sample Dissolved Sample in DMSO-d6 H1_NMR 1D ¹H NMR (Proton Environments & Splitting) Sample->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Skeleton & C-F Coupling) Sample->C13_NMR F19_NMR 1D ¹⁹F NMR (Fluorine Environment) Sample->F19_NMR COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Assignment F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A comprehensive NMR analysis workflow.

Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum is dominated by characteristic absorptions from the carboxylic acid group.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid (H-bonded dimer)[7]
~1700C=O stretchConjugated Carboxylic Acid[8]
~1600, ~1450C=C stretchAromatic Rings
~1250-1300C-O stretchCarboxylic Acid
~1100-1200C-F stretchAryl-Fluoride
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The biphenyl system constitutes a significant chromophore.

  • Expected Absorption: An intense absorption band (λ_max) is expected in the range of 210-280 nm, corresponding to π→π* electronic transitions within the conjugated aromatic system.[9][10] The exact position depends on the solvent and the dihedral angle between the rings.

Unambiguous 3D Structure via X-ray Crystallography

While the combination of MS and NMR provides the molecular constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise 3D coordinates of each atom in the crystalline state.[11][12]

Key Structural Insights from Crystallography:
  • Connectivity Confirmation: Provides absolute validation of the atomic connectivity determined by NMR.

  • Bond Lengths and Angles: Confirms expected bond lengths (e.g., C-F, C=O, C-O) and angles.

  • Dihedral Angle: Crucially, it will reveal the dihedral (twist) angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents (the carboxylic acid on one ring and the hydrogen/linkage on the other), this angle is expected to be significantly non-zero (likely 40-60°), which impacts the degree of π-conjugation between the rings.[13]

  • Intermolecular Interactions: Shows how molecules pack in the solid state, often revealing hydrogen-bonding dimers between the carboxylic acid groups of two adjacent molecules.[13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.

Integrated Conclusion

The structure elucidation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is achieved through a systematic and integrated analytical workflow. The process begins with a logical synthesis, followed by HRMS to confirm the elemental formula (C₁₄H₁₁FO₂). A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) unambiguously establishes the atomic connectivity and substitution pattern. FTIR and UV-Vis spectroscopy corroborate the presence of key functional groups and the conjugated electronic system. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, confirming all prior findings and revealing crucial conformational details such as the inter-ring dihedral angle. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides an authoritative structural assignment.

G cluster_main Overall Structure Elucidation Logic Synthesis Proposed Structure & Synthesis HRMS HRMS Analysis Synthesis->HRMS NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Synthesis->NMR FTIR_UV FTIR & UV-Vis Spectroscopy Synthesis->FTIR_UV Formula Molecular Formula (C14H11FO2) HRMS->Formula XRAY X-ray Crystallography Formula->XRAY Connectivity Atomic Connectivity & Isomer Confirmation NMR->Connectivity Connectivity->XRAY Func_Groups Functional Groups & Conjugation FTIR_UV->Func_Groups Func_Groups->XRAY Final_Structure Definitive 3D Structure XRAY->Final_Structure

Caption: Integrated workflow for structure elucidation.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. PubMed. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

  • FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. [Link]

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  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Fluorine NMR. University of California, Davis. [Link]

  • X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S) - ResearchGate. [Link]

  • 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. PubChem. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern... Doc Brown's Chemistry. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Benzoic Acid, TMS derivative. NIST WebBook. [Link]

  • NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • What is the IR spectrum of benzoic acid? How is it determined? Quora. [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH. [Link]

  • Typical UV spectra of the different compound types... ResearchGate. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. [Link]

  • Benzoic acids and derivatives. MassBank. [Link]

  • Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing... American Chemical Society. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH... Doc Brown's Chemistry. [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent Office. [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling... ResearchGate. [Link]

  • Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. YouTube. [Link]

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An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(4-Fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound 2-(4-Fluoro-3-methylphenyl)benzoic acid. In the absence of direct empirical data, this document establishes a scientifically rigorous framework for its investigation, predicated on established principles of medicinal chemistry and pharmacology. By analyzing its molecular architecture, we postulate that this compound functions as a non-steroidal anti-inflammatory drug (NSAID) through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive suite of validated experimental protocols, from in vitro enzymatic assays to in vivo models of inflammation, designed to systematically test this hypothesis. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the characterization of this and structurally related molecules.

Introduction and Mechanistic Hypothesis

The compound 2-(4-Fluoro-3-methylphenyl)benzoic acid is a biaryl carboxylic acid derivative. Its structure, featuring two linked phenyl rings and a carboxylic acid moiety, bears a strong resemblance to several established classes of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, the spatial arrangement of an acidic group on one aromatic ring connected to a second, substituted aromatic ring is a classic pharmacophore for NSAID activity. This structural analogy forms the basis of our primary hypothesis: 2-(4-Fluoro-3-methylphenyl)benzoic acid exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes.

Physicochemical Properties and Drug-Likeness Assessment

To evaluate its potential as an orally administered therapeutic agent, we assessed the compound's properties against Lipinski's Rule of Five, a widely used guideline in drug discovery.[2][3]

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight230.23 g/mol < 500 DaYes
Hydrogen Bond Donors1 (from -COOH)≤ 5Yes
Hydrogen Bond Acceptors2 (from C=O and -OH)≤ 10Yes
Calculated logP (ClogP)~3.5-4.5 (estimated)≤ 5Yes

The compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.[4]

Proposed Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The central tenet of our hypothesis is that 2-(4-Fluoro-3-methylphenyl)benzoic acid functions by inhibiting the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8]

There are two primary isoforms of the COX enzyme:

  • COX-1 : A constitutively expressed enzyme responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9][10]

  • COX-2 : An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9] Its products are major contributors to the inflammatory response and pain.[11]

The therapeutic, anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the inhibition of the protective COX-1 isoform.[9] Therefore, determining the potency and selectivity of 2-(4-Fluoro-3-methylphenyl)benzoic acid for each COX isoenzyme is paramount.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosal Protection Platelet Aggregation Prostaglandins->GI_Protection PLA2 Phospholipase A2 (Stimulus-activated) COX COX-1 (Constitutive) COX-2 (Inducible) Peroxidase Peroxidase Activity (of COX enzyme) Synthases Isomerases/Synthases NSAID Hypothesized Target: 2-(4-Fluoro-3-methylphenyl)benzoic acid NSAID->COX

Caption: The arachidonic acid cascade and the hypothesized site of action.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays: Determining Potency and Selectivity

The initial phase focuses on quantifying the direct inhibitory effect of the compound on purified COX enzymes and its functional consequence in a cellular environment.

This assay determines the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • TMPD colorimetric substrate

  • Arachidonic acid (substrate)

  • 2-(4-Fluoro-3-methylphenyl)benzoic acid (Test Compound)

  • Celecoxib (COX-2 selective control) and Indomethacin (non-selective control)

  • 96-well microplate and plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in COX Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • 150 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of the test compound dilution (or control/vehicle).

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of TMPD solution, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC50 value using non-linear regression. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

In Vitro COX Inhibition Assay Workflow Start Start: Prepare Reagents Prepare_Compound 1. Prepare serial dilutions of 2-(4-Fluoro-3-methylphenyl)benzoic acid Start->Prepare_Compound Plate_Setup 2. Add Buffer, Heme, COX Enzyme (COX-1 or COX-2), and Compound to 96-well plate Prepare_Compound->Plate_Setup Incubate_1 3. Incubate at 37°C for 10 min Plate_Setup->Incubate_1 Initiate_Reaction 4. Add TMPD and Arachidonic Acid Incubate_1->Initiate_Reaction Read_Plate 5. Read Absorbance at 590 nm kinetically Initiate_Reaction->Read_Plate Analyze 6. Calculate Reaction Rates and % Inhibition Read_Plate->Analyze Calculate_IC50 7. Determine IC50 and Selectivity Index (SI) Analyze->Calculate_IC50 End End: Characterize Potency Calculate_IC50->End

Caption: Workflow for determining COX-1/COX-2 inhibition in vitro.

This assay confirms the compound's ability to inhibit prostaglandin production in a whole-cell system.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in macrophage cells. The amount of PGE2 released into the cell culture medium is then quantified using a competitive ELISA.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test Compound

  • Commercial Prostaglandin E2 (PGE2) ELISA Kit[15][16]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh serum-free medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant from each well.[17]

  • PGE2 Quantification: Analyze the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibition of prostaglandin synthesis.

In Vivo Assay: Assessing Anti-Inflammatory Efficacy

This phase evaluates the compound's therapeutic effect in a living organism using a standard model of acute inflammation.

This is a classic and highly reproducible model for evaluating the in vivo activity of anti-inflammatory agents.[18][19]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase (after 3 hours) is primarily driven by prostaglandins produced via COX-2.[20] Inhibition of this late-phase edema is indicative of COX inhibition.

Materials:

  • Sprague-Dawley rats or Swiss albino mice (male, 180-220g)

  • 1% λ-Carrageenan solution in sterile saline

  • Test Compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebysmometer or digital calipers for measuring paw volume/thickness

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly assign them to groups (Vehicle Control, Positive Control, Test Compound at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal (V0).

  • Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[21]

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

    • Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at the peak inflammatory time point (typically 3-4 hours):

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

In Vivo Paw Edema Workflow Start Start: Acclimatize Animals Baseline 1. Measure initial paw volume (V0) Start->Baseline Dosing 2. Administer Test Compound, Vehicle, or Positive Control (p.o.) Baseline->Dosing Carrageenan 3. Inject Carrageenan into paw (1 hour post-dosing) Dosing->Carrageenan Measure_Edema 4. Measure paw volume (Vt) at hourly intervals for 5 hours Carrageenan->Measure_Edema Analyze 5. Calculate Edema Volume and % Inhibition Measure_Edema->Analyze End End: Determine In Vivo Efficacy Analyze->End

Caption: Workflow for the carrageenan-induced paw edema model.

Summary of Expected Data and Interpretation

The successful execution of these protocols will yield a comprehensive dataset to confirm or refute the primary hypothesis.

AssayKey ParameterExpected Outcome for an Active NSAIDInterpretation
In Vitro COX Inhibition IC50 (COX-1), IC50 (COX-2)Low nanomolar to micromolar valuesQuantifies the potency of the compound against each enzyme isoform.
Selectivity Index (SI)SI > 1 suggests COX-2 selectivitySI ≈ 1 suggests non-selectivitySI < 1 suggests COX-1 selectivityCharacterizes the compound's therapeutic window and potential for side effects.
Cell-Based PGE2 Assay % Inhibition of PGE2Dose-dependent reduction in PGE2 levelsConfirms that the compound is cell-permeable and active in a biological system.
In Vivo Paw Edema % Inhibition of EdemaSignificant, dose-dependent reduction in paw volume, particularly at 3-5 hours post-carrageenan.Demonstrates in vivo anti-inflammatory efficacy consistent with prostaglandin synthesis inhibition.

Conclusion

The structural characteristics of 2-(4-Fluoro-3-methylphenyl)benzoic acid provide a strong rationale for investigating it as a novel cyclooxygenase inhibitor. The experimental framework detailed in this guide offers a systematic and validated pathway to elucidate its precise mechanism of action. By first establishing its in vitro potency and selectivity against COX-1 and COX-2, and subsequently confirming its efficacy in a relevant in vivo model of inflammation, researchers can build a robust pharmacological profile for this compound. The outcomes of these studies will be critical in determining its potential for further development as a next-generation anti-inflammatory agent.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]

  • Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(6), 1121–1132.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Prostaglandin. (n.d.). Wikipedia. [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

  • Cyclooxygenase. (n.d.). Wikipedia. [Link]

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2014). Journal of Applied Pharmaceutical Science. [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. [Link]

  • Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]

  • NSAIDs in 2 minutes!. (2022). YouTube. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]

  • COX Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

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  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (2020). ResearchGate. [Link]

  • Prostaglandins : Biosynthesis,function and regulation. (2019). YouTube. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Journal of Medicinal Plants Research. [Link]

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  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. [Link]

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  • The pathway for the synthesis of prostaglandins, their respective... (n.d.). ResearchGate. [Link]

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Biphenyl Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile and specific binding modes. The biphenyl carboxylic acid moiety is a quintessential example of such a scaffold.[1][2] Its architecture, featuring two phenyl rings (the biphenyl core) linked to a carboxylic acid group, provides a unique combination of structural rigidity, conformational flexibility, and functional reactivity.[3] The biphenyl unit offers a stable, lipophilic backbone that can engage in crucial hydrophobic and π-stacking interactions within protein binding sites, while the carboxylic acid group serves as a key hydrogen bond donor/acceptor and a handle for salt bridge formation.[3][4]

This powerful combination has given rise to a remarkable breadth of pharmacological activities.[5] Biphenyl carboxylic acid derivatives are the cornerstone of many widely used non-steroidal anti-inflammatory drugs (NSAIDs), including Flurbiprofen and Diflunisal, which have been mainstays in pain and inflammation management for decades.[1] Beyond inflammation, this scaffold has been successfully exploited to develop agents for cancer, hypertension, gout, and microbial infections, demonstrating its vast therapeutic potential.[1][5] This technical guide will provide an in-depth review of the core synthetic methodologies, diverse therapeutic applications, and key structure-activity relationships of biphenyl carboxylic acid derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Biphenyl Core

The construction of the carbon-carbon bond linking the two aryl rings is the critical step in synthesizing biphenyl derivatives. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has become the gold standard due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

The Suzuki-Miyaura Cross-Coupling: A Versatile and Robust Approach

The causality behind the widespread adoption of the Suzuki-Miyaura coupling lies in its robust and well-understood catalytic cycle. It typically involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired biaryl product and regenerates the active catalyst.[6] The use of readily available palladium on charcoal (Pd/C) as a catalyst is particularly advantageous for large-scale synthesis as it is inexpensive and can be easily removed by filtration, minimizing palladium contamination in the final product.[7]

Below is a generalized workflow for this pivotal reaction, illustrating the logical progression from starting materials to the purified product.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A Aryl Halide (e.g., Bromobenzoic Acid) E Inert Solvent System (e.g., DME/H2O, MeOH/H2O) A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd/C, Pd(PPh3)4) C->E D Base (e.g., Na2CO3, K2CO3) D->E F Heating / Reflux E->F Reaction Mixture G Catalyst Filtration (e.g., Celite) F->G Crude Mixture H Acidification (to pH ~2-3) (precipitates product) G->H I Isolation & Washing H->I J Recrystallization / Slurry I->J K Purified Biphenyl Carboxylic Acid J->K

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: A Green Synthesis Approach

This protocol is adapted from a validated green chemistry approach, emphasizing the use of water as a solvent and a recyclable catalyst, which aligns with modern standards for sustainable chemical synthesis.[8]

Objective: To synthesize a biphenyl carboxylic acid derivative via Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl Halide (e.g., 4-bromobenzoic acid, 1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Base (Potassium Carbonate, K₂CO₃, 2.0 mmol)

  • Catalyst (e.g., Water-soluble fullerene-supported PdCl₂ nanocatalyst, 0.05 mol% Pd)[8]

  • Solvent (Deionized water, 5 mL)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 50 mL flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.05 mol%).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add 10 mL of ethyl acetate to the mixture. Carefully add 2 M HCl dropwise to acidify the aqueous layer to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Extraction: Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine all organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure biphenyl carboxylic acid.[8]

Therapeutic Applications and Biological Activities

The biphenyl carboxylic acid scaffold has proven to be a fertile ground for discovering drugs across multiple therapeutic areas.[5]

Anti-inflammatory Agents

This is the most established therapeutic application for this class of compounds. Marketed drugs like Flurbiprofen and Diflunisal are potent non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Mechanism of Action: The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[9] COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key signaling molecules that mediate pain and inflammation.[1][10] By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby reducing the inflammatory response.[9]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (activated by stimuli) aa Arachidonic Acid (AA) pla2->aa releases cox COX-1 / COX-2 aa->cox substrate pgh2 Prostaglandin H2 (PGH2) cox->pgh2 converts to pgs Prostaglandin Synthases pgh2->pgs substrate prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate nsaids Biphenyl Carboxylic Acid NSAIDs (e.g., Flurbiprofen) nsaids->cox INHIBITS

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Anticancer Agents

Researchers have synthesized and screened libraries of biphenyl carboxylic acid derivatives for anticancer activity, identifying compounds with potent cytotoxicity against various cancer cell lines.[5]

Mechanism of Action & Structure-Activity Relationship (SAR): The mechanisms are diverse. Some derivatives have shown potent activity against breast cancer cells (MCF-7 and MDA-MB-231) by acting as estrogen receptor alpha modulators.[5] Molecular docking studies suggest these compounds fit into the receptor's binding cavity, likely forming π-π stacking interactions.[5] Other derivatives, such as CA224, inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, arresting the cell cycle at both G0/G1 and G2/M phases.[11]

SAR studies have provided critical insights. For example, in one study, an unsubstituted biphenyl derivative (3a) and a benzyloxy-substituted derivative (3j) showed the highest potency against breast cancer cells.[10] In contrast, derivatives with smaller substituents like chloro, cyano, or methyl groups exhibited lower activity, suggesting that the size and nature of the substituent are critical for optimal binding to the biological target.[10]

Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Mechanism of Action Reference
3j (benzyloxy deriv.) MCF-7 9.92 ± 0.97 Estrogen Receptor α [10]
3j (benzyloxy deriv.) MDA-MB-231 9.54 ± 0.85 Estrogen Receptor α [10]
3a (unsubstituted) MCF-7 10.14 ± 2.05 Estrogen Receptor α [10]
3a (unsubstituted) MDA-MB-231 10.78 ± 2.58 Estrogen Receptor α [10]

| CA224 | Various | Not specified | Cdk4 & Tubulin Polymerization Inhibition |[11] |

Urate Transporter 1 (URAT1) Inhibitors for Gout

Hyperuricemia (high serum uric acid) is the primary cause of gout. A key strategy for treatment is to increase the excretion of uric acid.[12] URAT1 is a transporter protein in the kidneys responsible for reabsorbing approximately 90% of urate from urine back into the bloodstream.[4][13] Inhibiting URAT1 is therefore a clinically validated approach to treating gout.[12]

Mechanism of Action: Biphenyl carboxylic acid derivatives have been designed as potent URAT1 inhibitors.[12] These inhibitors function by blocking the URAT1 transporter.[4] They bind within the transporter's central cavity, locking it in an inward-facing conformation and preventing it from cycling to reabsorb urate.[11][14] This leads to increased uric acid excretion in the urine and a reduction of serum levels.[4]

Table 2: Potency of Novel Biphenyl Carboxylic Acid URAT1 Inhibitors

Compound ID Target IC₅₀ (µM) Reference Drug (Benzbromarone) IC₅₀ (µM) Reference
A1 hURAT1 0.93 ~0.41 [12]

| B21 | hURAT1 | 0.17 | ~0.41 |[12] |

The discovery of compound B21, with potency superior to the clinical drug benzbromarone, highlights the success of ligand-based design strategies in this area and underscores the potential of this scaffold for developing new treatments for gout.[12]

Key Experimental Protocol: In Vitro Cytotoxicity Screening

A self-validating system for assessing the anticancer potential of newly synthesized derivatives is crucial. The MTT assay is a robust, colorimetric method for determining cell viability.[5] Its principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a biphenyl carboxylic acid derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO, same concentration as test wells) and a "no-cell" blank (medium only). Incubate for 48 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.[3]

Future Perspectives

The biphenyl carboxylic acid scaffold remains a highly valuable starting point for drug discovery.[1] Future research will likely focus on several key areas:

  • Target Specificity: Designing derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to minimize off-target side effects.

  • Novel Therapeutic Areas: Exploring the scaffold's potential against other targets, including viral proteins and enzymes involved in neurodegenerative diseases.[2]

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.[8]

  • Advanced Synthesis: Employing new catalytic systems and flow chemistry to create diverse compound libraries more efficiently and sustainably.[18]

The continued exploration of this privileged structure, guided by a deep understanding of its synthetic versatility and biological interactions, holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.[1]

References

  • Asian Journal of Green Chemistry. (2025-01-28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Benchchem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • ResearchGate. (2025-08-07).
  • Wu, X., et al. (2025-07-16).
  • MDPI. (2023-11-03).
  • ACS Publications. (1999).
  • ACS Publications. (2025-02-23).
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Kotha, A. K. (2010-11-10).
  • ResearchGate. (2022-08-06). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • ATCC.
  • Preprints.org. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ACS Publications. Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
  • PMC - NIH. (2019-09-27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Wikipedia. Cyclooxygenase.
  • MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Sigma-Aldrich.

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Methodological & Application

Application Note & Experimental Protocols: Evaluating 2-(4-Fluoro-3-methylphenyl)benzoic Acid as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the investigation of 2-(4-Fluoro-3-methylphenyl)benzoic acid, a synthetic building block with significant structural homology to the biphenylcarboxylic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Given its chemical architecture, we hypothesize that this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes. This guide outlines the scientific rationale, detailed protocols for in vitro COX-1 and COX-2 inhibition screening, and a framework for data analysis and interpretation. The methodologies are designed for researchers in drug discovery and medicinal chemistry to assess the compound's potential as a novel anti-inflammatory agent.

Introduction & Scientific Rationale

2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative primarily available as a high-purity building block for research and development.[1] Its structure features a carboxylic acid functional group, which can be crucial for molecular interactions with biological targets, and fluorine and methyl substitutions on one of the phenyl rings. These modifications are often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and electronic properties.[1][2]

The core scaffold of this molecule is structurally analogous to a well-established class of NSAIDs that function by inhibiting COX enzymes.[3][4] COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[5][6] While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is typically upregulated at sites of inflammation.[6] Consequently, selective inhibition of COX-2 over COX-1 is a primary goal in modern NSAID development to minimize gastrointestinal side effects.[7]

Based on this structural premise, this application note details the necessary experimental framework to test the hypothesis that 2-(4-Fluoro-3-methylphenyl)benzoic acid acts as an inhibitor of COX-1 and/or COX-2 enzymes.

Compound Profile
PropertyValueSource
IUPAC Name 2-(4-Fluoro-3-methylphenyl)benzoic acid-
CAS Number 1183750-48-2[8]
Molecular Formula C₁₄H₁₁FO₂[9]
Molecular Weight 230.23 g/mol [9]
Appearance White to off-white solid/powder[10]
Storage Store at -20°C for long-term stability[8][9]

Experimental Design & Workflow

The overall strategy is to perform a direct enzymatic assay to quantify the inhibitory effect of the test compound on purified, recombinant human COX-1 and COX-2. This allows for the determination of two critical parameters: potency (IC₅₀ value) and isoform selectivity .

G cluster_prep Preparation cluster_assay Enzymatic Assay (Parallel for COX-1 & COX-2) cluster_analysis Data Analysis A Prepare Stock Solution of Test Compound (in DMSO) B Perform Serial Dilutions A->B C Incubate Enzyme with Test Compound or Control B->C D Initiate Reaction with Arachidonic Acid C->D E Detect Prostanoid Product (Fluorometric Measurement) D->E F Calculate Percent Inhibition vs. Control E->F G Generate Dose-Response Curve F->G H Determine IC50 Values (for COX-1 and COX-2) G->H I Calculate Selectivity Index (IC50 COX-2 / IC50 COX-1) H->I

Caption: Overall experimental workflow for assessing COX inhibition.

Protocol: In Vitro COX Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits, which provide a reliable and high-throughput method for assessing enzyme activity.[5][6] The assay measures the activity of the peroxidase component of COX, which generates a fluorescent product from a probe in proportion to the amount of prostaglandin G2 (PGG2) produced.

Materials and Reagents
  • Test Compound: 2-(4-Fluoro-3-methylphenyl)benzoic acid

  • Enzymes: Human recombinant COX-1 and COX-2

  • Positive Control: Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective inhibitor)

  • Solvent: DMSO (Dimethyl sulfoxide), molecular biology grade

  • Substrate: Arachidonic Acid

  • Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection System: COX Probe and Cofactor solution

  • Hardware: 96-well white opaque microplate, fluorescence plate reader (Ex/Em = 535/587 nm), multichannel pipettes, incubator.

Preparation of Solutions
  • Test Compound Stock (10 mM): Dissolve 2.30 mg of 2-(4-Fluoro-3-methylphenyl)benzoic acid (MW = 230.23) in 1 mL of DMSO. Vortex until fully dissolved. Note: Store stock solutions at -20°C.

  • Serial Dilutions: Prepare a series of dilutions from the 10 mM stock solution in DMSO. A typical 8-point dilution series might range from 1 mM down to 10 nM. This wide range is crucial for accurately determining the IC₅₀.

  • Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to their optimal working concentration in cold COX Assay Buffer immediately before use. Keep enzymes on ice at all times.

  • Substrate Preparation: Prepare the arachidonic acid solution according to the kit manufacturer's instructions, often involving dilution in ethanol and buffer.

Assay Procedure

Perform all steps in parallel for both COX-1 and COX-2 enzymes in separate wells to determine isoform selectivity.

  • Plate Setup: Add reagents to a 96-well white opaque plate as described in the table below.

Well TypeReagentVolume
Background Control COX Assay Buffer80 µL
Positive Control (100% Activity) COX Assay Buffer78 µL
DMSO (Vehicle)2 µL
Inhibitor Wells COX Assay Buffer78 µL
Test Compound (Dilutions)2 µL
Positive Inhibitor Control COX Assay Buffer78 µL
Celecoxib/Indomethacin2 µL
  • Add COX Probe/Cofactor: Add 10 µL of the prepared COX Probe/Cofactor mix to all wells.

  • Pre-incubation: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells (excluding Background Control wells). Mix gently and incubate for 15 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

Data Analysis and Interpretation

Calculating Inhibition
  • Determine Rate of Reaction: For each well, calculate the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

  • Correct for Background: Subtract the slope of the Background Control from all other measurements.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Positive Control Well)) * 100

Determining IC₅₀

Plot the % Inhibition against the logarithmic concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Interpreting the Results

The primary output will be the IC₅₀ values for both COX-1 and COX-2.

CompoundIC₅₀ for COX-1 (µM)IC₅₀ for COX-2 (µM)Selectivity Index (SI)
Test Compound Experimental ValueExperimental ValueIC₅₀(COX-1) / IC₅₀(COX-2)
Celecoxib (Control) ~30~0.04>750
Indomethacin (Control) ~0.05~0.50.1
  • Potency: A lower IC₅₀ value indicates higher potency.

  • Selectivity: The Selectivity Index (SI) is a critical parameter.

    • SI >> 1: The compound is COX-2 selective . This is generally a desirable profile for an anti-inflammatory drug, as it predicts a lower risk of gastrointestinal side effects.

    • SI ≈ 1: The compound is non-selective .

    • SI << 1: The compound is COX-1 selective .

G cluster_cox cluster_prostanoids Prostanoids cluster_outcomes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Outcome2 Inflammation, Pain, Fever PGE2->Outcome2 PGI2->Outcome2 Outcome1 Homeostatic Functions (e.g., Gastric Protection) TXA2->Outcome1 Inhibitor 2-(4-Fluoro-3-methylphenyl) benzoic acid Inhibitor->COX1 Inhibition? Inhibitor->COX2 Inhibition?

Caption: The cyclooxygenase pathway and potential points of inhibition.

Safety and Handling

While a full toxicological profile for this specific compound is not available, structurally related benzoic acids and biphenyls can be irritants.[11][12] Standard laboratory safety precautions should be followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion and Future Directions

This application note provides a robust, hypothesis-driven framework for the initial characterization of 2-(4-Fluoro-3-methylphenyl)benzoic acid as a potential COX inhibitor. The described in vitro assay will yield crucial data on the compound's potency and isoform selectivity, providing a clear go/no-go decision point for further investigation.

Should the compound demonstrate potent and selective COX-2 inhibition, subsequent studies could include:

  • Cell-based assays: Evaluating its ability to inhibit prostaglandin production in cell lines (e.g., LPS-stimulated macrophages).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In vivo studies: Assessing anti-inflammatory efficacy in animal models of inflammation and pain.

References

  • Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. [Link]

  • Chifiriuc, M. C., et al. (2015). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Archives of Microbiology and Immunology. [Link]

  • Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)
  • Bindu, S., Mazumder, S., & Bandyopadhyay, U. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

  • Lanas, A., & Scheiman, J. (2007). Low-dose aspirin and upper gastrointestinal damage: epidemiology, prevention and treatment. Current medical research and opinion, 23(1), 163-173. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 287(5461), 2265-2268. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

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Application Notes and Protocols: The Role of 2-(4-Fluoro-3-methylphenyl)benzoic Acid in Oncology Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Biaryl Scaffold in Oncology

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a critical starting point. The biaryl benzoic acid motif is a privileged structure in medicinal chemistry, with notable examples including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists. This document provides a detailed guide for researchers and drug development professionals on the investigation of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential candidate in oncology drug discovery pipelines. While direct biological data for this specific molecule is nascent, its structural similarity to known anti-cancer agents, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, suggests a compelling hypothesis for its mechanism of action and therapeutic application.[1][2]

This guide will delineate the hypothesized mechanism of action centered around the aryl hydrocarbon receptor (AhR) signaling pathway, provide detailed protocols for the synthesis and subsequent in vitro and in vivo evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid, and offer insights into the interpretation of experimental data.

Hypothesized Mechanism of Action: Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a promising target in oncology.[3][4] In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand, it translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs).[4] This binding event initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1.[4]

The anti-cancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is known to exert its potent and selective anti-tumor activity through this pathway.[1][2] It acts as a potent AhR ligand, leading to the induction of CYP1A1.[2] This induced CYP1A1 then bioactivates the compound into a reactive species that forms DNA adducts, ultimately leading to cancer cell death.[1][5]

Given the structural resemblance, it is hypothesized that 2-(4-fluoro-3-methylphenyl)benzoic acid may function as a novel AhR agonist, initiating a similar cascade of events and thereby exhibiting selective anti-cancer activity. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the molecule's electronic properties and binding affinity to the AhR, potentially offering a unique pharmacological profile.

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_inactive Inactive AhR Complex AhR_active Active AhR AhR_inactive->AhR_active Translocation Ligand 2-(4-Fluoro-3-methylphenyl)benzoic acid Ligand->AhR_inactive Binding AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation Bioactivation Bioactivation of Compound CYP1A1_protein->Bioactivation Metabolism DNA_damage DNA Damage & Apoptosis Bioactivation->DNA_damage

Caption: Hypothesized AhR signaling pathway for 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis and evaluation of 2-(4-fluoro-3-methylphenyl)benzoic acid in an oncology drug discovery setting.

Protocol 1: Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic Acid

A common and effective method for the synthesis of biaryl compounds is the Suzuki coupling reaction.

Materials:

  • 2-Bromobenzoic acid

  • 4-Fluoro-3-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-fluoro-3-methylphenylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(4-fluoro-3-methylphenyl)benzoic acid.

Protocol 2: In Vitro Evaluation of Anti-Cancer Activity

This protocol outlines a tiered approach to assess the anti-cancer potential of the synthesized compound.

In_Vitro_Workflow Start Synthesized Compound AhR_Assay AhR Reporter Assay Start->AhR_Assay CYP1A1_Induction CYP1A1 Induction Assay AhR_Assay->CYP1A1_Induction If Active Cell_Viability Cell Viability Assay (e.g., MTT) CYP1A1_Induction->Cell_Viability If Induction Observed Data_Analysis Data Analysis & Hit Identification Cell_Viability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Promising Candidate

Caption: Tiered in vitro screening workflow.

2.1. AhR Reporter Gene Assay

This assay determines if the compound can activate the aryl hydrocarbon receptor.[3][6][7]

Materials:

  • Human hepatoma (e.g., HepG2) or other suitable cells stably transfected with an AhR-responsive luciferase reporter construct.

  • Cell culture medium and supplements.

  • 2-(4-Fluoro-3-methylphenyl)benzoic acid (test compound).

  • TCDD (2,3,7,8-tetrachlorodibenzodioxin) as a positive control.

  • DMSO (vehicle control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Replace the medium in the cell plate with the medium containing the test compounds, positive control, or vehicle control.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[6]

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

2.2. CYP1A1 Induction Assay

This assay confirms that AhR activation leads to the upregulation of the target gene, CYP1A1. This can be assessed at both the mRNA (gene expression) and protein (enzyme activity) levels.[8][9][10]

2.2.1. Gene Expression Analysis (qRT-PCR)

Procedure:

  • Treat a suitable cancer cell line (e.g., MCF-7, HepG2) with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA template.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in CYP1A1 expression.[11]

2.2.2. Enzyme Activity Assay (EROD Assay)

Procedure:

  • Plate cells in a 96-well plate and treat with the test compound as described above.

  • After treatment, wash the cells and incubate them with a solution containing 7-ethoxyresorufin, a substrate for CYP1A1.

  • CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

  • Quantify the CYP1A1 activity based on the rate of resorufin formation.

2.3. Cell Viability Assay

This assay evaluates the cytotoxic or anti-proliferative effects of the compound on cancer cells. The MTT or MTS assay is a common method.[12][13][14]

Materials:

  • Cancer cell lines (e.g., a panel of breast, lung, colon cancer cell lines).

  • Normal, non-cancerous cell lines for selectivity assessment.

  • Cell culture medium and supplements.

  • Test compound.

  • Doxorubicin or other standard chemotherapy drug as a positive control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

  • Solubilization solution (e.g., DMSO or a specialized buffer).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).[12]

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.[12]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Data Presentation:

CompoundCell LineAhR Activation (Fold Induction)CYP1A1 Induction (Fold Change)IC₅₀ (µM)
2-(4-Fluoro-3-methylphenyl)benzoic acid MCF-7Experimental ValueExperimental ValueExperimental Value
HepG2Experimental ValueExperimental ValueExperimental Value
Normal FibroblastsExperimental ValueExperimental ValueExperimental Value
TCDD (Positive Control) HepG2Reference ValueReference ValueN/A
Doxorubicin (Positive Control) MCF-7N/AN/AReference Value
Protocol 3: In Vivo Evaluation in a Xenograft Tumor Model

Promising candidates from in vitro studies should be evaluated in an in vivo model to assess their anti-tumor efficacy.[16][17][18]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Cancer cell line known to be sensitive to the compound in vitro.

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Vehicle control.

  • Standard chemotherapy agent as a positive control.

  • Calipers for tumor measurement.

  • Animal housing and care facilities in accordance with institutional guidelines.

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the immunodeficient mice.[18]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

  • Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).

  • Measure the tumor volume using calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like CYP1A1 and markers of DNA damage).

Conclusion and Future Directions

The exploration of 2-(4-fluoro-3-methylphenyl)benzoic acid as a potential anti-cancer agent is a scientifically grounded endeavor based on the established activity of structurally related compounds. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive preclinical evaluation. A successful outcome from these studies would not only validate the therapeutic potential of this specific molecule but also open up a new chemical space for the development of next-generation AhR-modulating anti-cancer drugs. Subsequent steps in the drug discovery pipeline would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by more extensive preclinical toxicology studies to support an Investigational New Drug (IND) application.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.15. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Available at: [Link]

  • Wang, L., et al. (2011). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer, 104(12), 1847–1856. Available at: [Link]

  • Denison, M. S., & Nagy, S. R. (2003). And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses. Toxicological Sciences, 76(1), 1–5. Available at: [Link]

  • Adan, A., et al. (2016). Bioassays for anticancer activities. Current Pharmaceutical Design, 22(29), 4585–4597. Available at: [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 2055-2067. Available at: [Link]

  • Pospisil, P., et al. (2016). Induction of expression of aryl hydrocarbon receptor-dependent genes in human HepaRG cell line modified by shRNA and treated with β-naphthoflavone. Toxicology Letters, 262, 12-21. Available at: [Link]

  • Hidalgo, M., et al. (2023). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review. Ad-Dawaa' Journal of Pharmaceutical Sciences, 6(1), 1-13. Available at: [Link]

  • F. Peter Guengerich. (2007). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Current Drug Metabolism, 8(8), 817-828. Available at: [Link]

  • Suggitt, M., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 4(4), 545–553. Available at: [Link]

  • F. Scaccia, et al. (2019). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 20(21), 5393. Available at: [Link]

  • Paun, G., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 10(11), 1787. Available at: [Link]

  • Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Available at: [Link]

  • Schiering, C., et al. (2019). AHR repressor limits expression of antimicrobial genes but not AHR-dependent genes in intestinal eosinophils. Journal of Leukocyte Biology, 105(6), 1239-1246. Available at: [Link]

  • Bradshaw, T. D., et al. (2005). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Molecular Pharmacology, 67(4), 1146-1156. Available at: [Link]

  • Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology, Chapter 4, Unit 4.10. Available at: [Link]

  • Farmahin, R., et al. (2005). Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. Toxicological Sciences, 83(2), 351-362. Available at: [Link]

  • Mirzayans, R., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. Available at: [Link]

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  • Yoshida, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1380963. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • ScienceDirect. (n.d.). In vitro antitumor activity. Available at: [Link]

  • The Jackson Laboratory. (2019). B6 Strain Details. Available at: [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

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  • Sartor, M. A., & O'Shea, J. H. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences, 19(12), 3853. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of the Iranian Chemical Society, 1-16. Available at: [Link]

Sources

2-(4-Fluoro-3-methylphenyl)benzoic acid as a chemical probe for target ID

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluoro-3-methylphenyl)benzoic acid as a Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This process, often termed target deconvolution, bridges the gap between a compound's observed effect in a cell or organism (its phenotype) and its underlying mechanism of action.[2][3] This guide provides a comprehensive framework for utilizing a novel compound, 2-(4-Fluoro-3-methylphenyl)benzoic acid, as a chemical probe to identify its protein binding partners. While this specific molecule is not yet a well-characterized probe, its structure serves as an ideal exemplar for outlining the principles and workflows of target identification. We will detail two powerful chemoproteomic strategies: Affinity Purification-Mass Spectrometry (AP-MS) and Photo-Affinity Labeling (PAL) , from probe design and synthesis to downstream protein identification and validation.

Introduction: The Role of a Chemical Probe

A chemical probe is a small molecule designed to selectively interact with a specific protein or family of proteins, enabling the study of their biological function.[4][5][6] Unlike a drug, a probe's primary purpose is not therapeutic but rather to serve as a tool for research and target validation.[6] The journey often begins with a phenotypic screen, where a library of compounds is tested for a desired biological response. A "hit" compound, such as 2-(4-Fluoro-3-methylphenyl)benzoic acid, may emerge that shows promising activity, but its direct molecular target(s) remain unknown.

To be considered a high-quality chemical probe, a molecule should ideally exhibit:

  • Potency: High affinity for its target, typically with an IC₅₀ or K_d < 100 nM in biochemical assays.[4]

  • Selectivity: Minimal interaction with other proteins, especially those within the same family.[4]

  • Cellular Activity: The ability to engage its target within a cellular context at relevant concentrations (e.g., IC₅₀ < 1 µM).[4]

  • Mechanism of Action: A well-understood mode of interaction with its target.[7]

This guide will walk through the process of converting a hit compound into a functional chemical probe and using it to confidently identify its cellular targets.

Strategic Probe Design and Synthesis

The core principle of target identification is to use the small molecule as "bait" to capture its interacting proteins.[8] This requires chemically modifying the parent compound—in this case, 2-(4-Fluoro-3-methylphenyl)benzoic acid—to attach a linker and a functional handle.

The carboxylic acid group on the benzoic acid ring is the most chemically tractable position for modification, as it is unlikely to be essential for the core binding interaction compared to the biphenyl scaffold.

Key Components of a Probe:

  • Pharmacophore: The original bioactive molecule (the "bait").

  • Linker: A chain of atoms connecting the pharmacophore to the handle. It must be positioned to minimize disruption of the protein-pharmacophore interaction.

  • Handle: A functional group used for enrichment or detection. Common handles include:

    • Biotin: For extremely high-affinity capture on streptavidin-coated resins.

    • Alkyne or Azide: For bio-orthogonal ligation via "click chemistry".[9][10]

  • Photoreactive Group (for PAL): A moiety like a diazirine or benzophenone that, upon UV light activation, forms a highly reactive species that covalently crosslinks the probe to its binding partner.[11][12]

Below is a conceptual workflow for synthesizing functionalized probes from our parent compound.

G cluster_synthesis Probe Synthesis Strategy Parent 2-(4-Fluoro-3-methylphenyl) benzoic acid AmideCoupling Amide Coupling (e.g., EDC, NHS) Parent->AmideCoupling Linker Linker Attachment (e.g., Amino-PEG-Alkyne) AmideCoupling->Linker Click Chemistry Handle PAL_Linker Linker Attachment (e.g., Amino-PEG-Diazirine) AmideCoupling->PAL_Linker Photoreactive Handle Probe_Click Affinity Probe (Alkyne Handle) Linker->Probe_Click Probe_PAL Photo-Affinity Probe (Diazirine + Alkyne) PAL_Linker->Probe_PAL

Caption: Probe Derivatization Strategy.

Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a robust method for isolating proteins that bind reversibly to the chemical probe.[1][8] The workflow involves immobilizing the probe on a solid support and incubating it with a cell lysate.

G cluster_workflow AP-MS Workflow start Synthesize Alkyne Probe & Negative Control Probe step1 Couple Probes to Azide Beads via Click Chemistry start->step1 step3 Incubate Lysate with Beads (Probe vs. Control) step1->step3 step2 Prepare Cell Lysate step2->step3 step4 Wash to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Trypsin Digest & LC-MS/MS Analysis step5->step6 step7 Data Analysis: Identify Enriched Proteins step6->step7

Caption: Affinity Purification-Mass Spectrometry Workflow.

Protocol 1: AP-MS Target Identification

A. Probe Immobilization (Click Chemistry)

  • Resuspend 50 µL of azide-functionalized agarose or magnetic beads in PBS.

  • Add the alkyne-derivatized probe to a final concentration of 100 µM.

  • Prepare the click chemistry reaction mix: 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA ligand in PBS.

  • Incubate the beads, probe, and reaction mix for 2 hours at room temperature with gentle rotation.

  • Wash the beads 3 times with PBS containing 0.1% Tween-20, followed by 2 washes with PBS to remove unreacted probe and catalyst.

  • Repeat the process in a separate tube for the negative control probe.

B. Protein Pull-Down

  • Culture and Harvest cells of interest (e.g., 5 x 10⁷ cells). Lyse in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Incubate 1-2 mg of total protein lysate with 50 µL of probe-conjugated beads (and control beads) for 2-4 hours at 4°C with rotation.

  • Competition Control (Crucial): In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified parent compound for 1 hour before adding the probe-conjugated beads. This will distinguish specific binders from non-specific "sticky" proteins.

  • Wash the beads 5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute bound proteins by adding 100 µL of 2x SDS-PAGE loading buffer and boiling for 10 minutes.

C. Protein Identification by LC-MS/MS

  • Separate the eluted proteins on a 1D SDS-PAGE gel. Perform an in-gel trypsin digestion of the entire protein lane.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

  • Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt).

  • Analyze Data: True targets will be highly enriched in the probe sample compared to the negative control and significantly reduced in the competition control sample.

Sample Condition Expected Target Protein Level Rationale
Probe Beads HighCaptures specific binding partners.
Control Beads Low / AbsentFilters out proteins that bind non-specifically to the bead matrix or linker.
Probe Beads + Free Compound Low / AbsentDemonstrates that binding is specific to the pharmacophore.
Workflow 2: Photo-Affinity Labeling (PAL)

PAL is a powerful technique for capturing target proteins in their native environment, including within live cells.[11][12] It creates a covalent bond between the probe and its target, providing a permanent record of the interaction.[15][16]

G cluster_workflow Photo-Affinity Labeling Workflow start Synthesize Photo-Affinity Probe (e.g., Diazirine + Alkyne) step1 Incubate Live Cells with PAL Probe (+/- Free Compound for Competition) start->step1 step2 Irradiate with UV Light (e.g., 365 nm) to Induce Covalent Crosslinking step1->step2 step3 Lyse Cells step2->step3 step4 Click Chemistry: Attach Biotin-Azide to Probe step3->step4 step5 Enrich Biotinylated Proteins with Streptavidin Beads step4->step5 step6 On-Bead Trypsin Digest & LC-MS/MS Analysis step5->step6 step7 Data Analysis: Identify Enriched Proteins step6->step7

Caption: Photo-Affinity Labeling (PAL) Workflow.

Protocol 2: PAL Target Identification in Live Cells

A. Cellular Labeling

  • Plate cells of interest and grow to ~80% confluency.

  • Treat cells with the PAL probe (e.g., 1-10 µM final concentration) in serum-free media for 1-2 hours.

  • Competition Control: Treat a parallel set of cells with a 100-fold excess of the unmodified parent compound for 1 hour before adding the PAL probe.

  • Wash cells once with ice-cold PBS to remove excess probe.

  • Crosslink: Place the culture plate on ice and irradiate with UV light (typically 350-365 nm) for 15-30 minutes.

  • Harvest cells and lyse as described in the AP-MS protocol.

B. Target Enrichment

  • Normalize protein concentration for all samples (probe-labeled, competition control, and no-probe control).

  • Perform a click chemistry reaction directly on the lysate to attach a biotin tag. Add Biotin-Azide (100 µM), CuSO₄ (1 mM), sodium ascorbate (5 mM), and a ligand like TBTA (1 mM). Incubate for 1 hour at room temperature.

  • Enrich the now-biotinylated proteins by incubating the lysate with streptavidin-coated magnetic beads for 2 hours at 4°C.

  • Wash the beads extensively:

    • 2x with 1% SDS in PBS

    • 2x with 8 M urea in PBS

    • 2x with PBS

C. Protein Identification

  • Perform an on-bead trypsin digest. Resuspend the washed beads in a buffer containing trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the cleaved peptides.

  • Analyze peptides by LC-MS/MS and perform data analysis as described previously. True targets will be highly enriched in the PAL-probe sample and absent or strongly reduced in the competition and no-probe control samples.

Conclusion and Best Practices

Transforming a hit molecule like 2-(4-Fluoro-3-methylphenyl)benzoic acid into a chemical probe is a multi-step process that combines synthetic chemistry with sophisticated proteomics.[3] Both AP-MS and PAL are powerful, complementary approaches for target deconvolution. Success hinges on rigorous experimental design, particularly the inclusion of proper negative and competition controls to ensure that the identified proteins are genuine, specific binding partners.[4] The data generated from these workflows provide the critical link between a compound's structure and its biological function, paving the way for further drug development and a deeper understanding of cellular pathways.

References
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Available at: [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Hett, E. C. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. Available at: [Link]

  • Dubinsky, L., Kromm, V., & Ploegh, H. L. (2012). Photo-affinity labeling in living cells. Current Opinion in Chemical Biology, 16(1-2), 82–90. Available at: [Link]

  • Luo, M., Kwok, H. S., & Sun, H. (2019). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 23(18), 8063-8071. Available at: [Link]

  • MtoZ Biolabs. (n.d.). LC-MS Analysis of Pull-down Proteins. Retrieved January 26, 2026, from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Available at: [Link]

  • Zanon, C., & Bantscheff, M. (2020). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 2089, 139-160. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

  • Zhang, X., Li, Y., & Yang, C. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Angewandte Chemie International Edition, 60(22), 12196-12213. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Solution Stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Fluoro-3-methylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and mitigating potential stability issues of this compound in solution. As a key building block in medicinal chemistry, understanding its behavior in various experimental settings is critical for generating reliable and reproducible data.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design, execution, and data interpretation.

Section 1: Compound Profile & Intrinsic Properties

2-(4-Fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl derivative whose utility stems from its versatile chemical scaffold.[1] The stability of this compound in solution is governed by its functional groups and overall structure. The carboxylic acid moiety is susceptible to pH-dependent effects, while the aromatic rings can be influenced by oxidative or photolytic stress.

PropertyValueSource
Chemical Name 2-(4-Fluoro-3-methylphenyl)benzoic acidBenchChem[1]
CAS Number 1183750-48-2Santa Cruz Biotechnology[2]
Molecular Formula C₁₄H₁₁FO₂Santa Cruz Biotechnology[2]
Molecular Weight 230.23 g/mol Santa Cruz Biotechnology[2]
Appearance White to off-white solidN/A
Solid Storage Store at -20°C for long-term stabilitySanta Cruz Biotechnology[2]

Section 2: Frequently Asked Questions (FAQs) - Understanding Solution Stability

This section addresses common initial questions regarding the stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A: The stability of any compound in solution is a multifactorial issue. For 2-(4-Fluoro-3-methylphenyl)benzoic acid, the most critical factors to control are pH, solvent choice, temperature, light exposure, and the presence of oxidizing agents .[3][4] Each of these can initiate or accelerate degradation pathways.

Q2: How does pH influence the stability and solubility of a benzoic acid derivative?

A: The carboxylic acid group is the most pH-sensitive part of the molecule. Its pKa value dictates the equilibrium between the neutral, protonated form (R-COOH) and the ionized, deprotonated carboxylate form (R-COO⁻).

  • At low pH (pH < pKa): The compound exists primarily in its less polar, undissociated form, which may have lower solubility in aqueous media.

  • At high pH (pH > pKa): The compound is predominantly in its more polar, ionized carboxylate form, which typically enhances aqueous solubility.

This equilibrium is critical because the two forms can have different susceptibilities to degradation.[5][6] Drastic pH levels (highly acidic or alkaline) can catalyze hydrolysis or other degradative reactions.[4]

Q3: What is a "forced degradation study" and why is it important for my research?

A: A forced degradation study, or stress testing, is an experiment where a drug substance or product is intentionally exposed to conditions more severe than standard storage conditions.[7][8] Its primary goals are to:

  • Identify likely degradation products.

  • Elucidate potential degradation pathways.

  • Demonstrate the specificity of your analytical method, ensuring it can separate the intact compound from any degradants (a "stability-indicating method").[9]

Conducting this study is crucial for understanding the intrinsic stability of the molecule and preventing misinterpretation of experimental results.[8]

Q4: I'm seeing unexpected peaks in my HPLC analysis after storing my solution for a few days. What could be the cause?

A: The appearance of new peaks is a classic sign of compound degradation. However, it could also be due to other factors. The most common causes are:

  • Chemical Degradation: The compound has broken down due to factors like pH, oxidation, or light.

  • Precipitation: The compound is falling out of solution, which can affect concentration but won't typically create new peaks unless the analysis method itself causes a reaction.

  • Interaction with Solvent or Container: While less common, reactivity with the solvent or leaching from the storage container can occur.

A systematic troubleshooting approach, as outlined in the next section, is necessary to pinpoint the exact cause.

Section 3: Troubleshooting Guide - Common Issues & Solutions

This guide provides a structured approach to diagnosing and solving common stability-related problems.

Issue 1: Poor Solubility or Solution Haze/Precipitation Over Time
  • Potential Causes:

    • pH: The solution pH may be near the compound's pKa, leading to a mixture of ionized and non-ionized forms with differing solubilities.

    • Solvent Choice: The solvent may not have sufficient solvating power for the desired concentration. Common organic solvents like DMSO can absorb atmospheric water, which can cause precipitation of hydrophobic compounds.

    • Concentration: The solution may be supersaturated.

    • Temperature: Lowering the temperature of a saturated solution can cause the compound to crystallize out.

  • Recommended Actions & Scientific Rationale:

    • Measure and Buffer pH: For aqueous solutions, measure the final pH. Use a suitable buffer system (e.g., phosphate, acetate) to maintain a pH at least 1.5-2 units away from the compound's estimated pKa to ensure it is fully in one form (either protonated or deprotonated).

    • Use Co-solvents: For aqueous preparations, consider using a water-miscible organic co-solvent like ethanol, acetonitrile, or PEG 400 to improve solubility.

    • Perform a Solubility Assessment: Determine the compound's solubility limit in your chosen solvent system before preparing high-concentration stock solutions.

    • Store at Controlled Room Temperature: Unless a thermal liability has been proven, avoid refrigeration of concentrated stock solutions in organic solvents, as this is a common cause of precipitation.

Issue 2: Assay Inconsistency or Apparent Loss of Compound Purity
  • Potential Causes:

    • Oxidative Degradation: Atmospheric oxygen or reactive oxygen species in the solvent can attack the aromatic rings. This is often catalyzed by trace metal ions or light.

    • Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy needed to break chemical bonds.[10]

    • Hydrolytic Degradation: While the core structure is robust against hydrolysis, extreme pH conditions can promote degradation.

  • Recommended Actions & Scientific Rationale:

    • Use High-Purity, Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.

    • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. This is a mandatory step for ensuring photostability.[10]

    • Work with Freshly Prepared Solutions: Whenever possible, avoid long-term storage of solutions, especially dilute working solutions. If storage is necessary, conduct a preliminary stability test to define an acceptable storage duration.

    • Control Temperature: Store stock solutions frozen (-20°C or -80°C) as recommended for the solid material, but ensure the compound is fully redissolved and vortexed after thawing.[2] Be mindful of freeze-thaw cycles, which can also degrade some molecules.

Section 4: Key Experimental Protocols

These protocols provide a framework for preparing solutions and evaluating the stability of 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Protocol 1: General Solution Preparation and Handling
  • Pre-Weighing: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: For a non-aqueous stock solution, use anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol. For aqueous experiments, prepare the final dilution in a suitable buffer.

  • Dissolution: Add the solvent to the pre-weighed solid. Use a vortex mixer to ensure complete dissolution. Gentle warming (30-40°C) or sonication can be used if necessary, but should be done cautiously as heat can accelerate degradation.

  • Filtration: For critical applications, filter the stock solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) to remove any particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials with tightly sealed caps. Store protected from light at -20°C or below.

Scientist's Note: Aliquoting is critical. It prevents contamination of the entire stock and minimizes the number of freeze-thaw cycles the compound is subjected to, preserving its integrity over time.

Protocol 2: Framework for a Forced Degradation Study

This protocol outlines the conditions for intentionally stressing the compound to understand its liabilities. A stability-indicating analytical method (e.g., HPLC-UV) is required to analyze the samples.

Objective: To identify degradation products and determine the intrinsic stability profile of the compound.

Procedure:

  • Prepare a stock solution of 2-(4-Fluoro-3-methylphenyl)benzoic acid in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • For each condition below, dilute the stock solution to a final concentration of ~100 µg/mL in the specified stress medium.

  • Include an unstressed control sample (diluted in the 50:50 acetonitrile:water) kept at 4°C in the dark for comparison at each time point.

  • Analyze samples by a stability-indicating HPLC method at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Aim for 5-20% degradation of the parent compound.[11] If degradation is too rapid or too slow, adjust the stress condition (e.g., lower temperature, reduce acid concentration).

Stress ConditionReagent / ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Mix 1 part stock with 9 parts 0.1 M HCl. Incubate at 60°C.Tests susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Mix 1 part stock with 9 parts 0.1 M NaOH. Incubate at room temp.Tests susceptibility to degradation in a basic environment.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Mix 1 part stock with 9 parts 3% H₂O₂. Incubate at room temp.Simulates oxidative stress.
Thermal Stress Heat (Solid & Solution)Store solid compound and solution at 80°C.Evaluates intrinsic thermal stability.
Photostability High-Intensity LightExpose solution in a transparent vial to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., D65/ID65 standard).[12][13]Evaluates susceptibility to light-induced degradation.

Section 5: Visual Workflows

General Stability Assessment Workflow

This diagram outlines the logical flow for assessing the stability of a new batch of the compound.

StabilityWorkflow A Receive Compound & Review CoA B Prepare Concentrated Stock Solution (e.g., in DMSO) A->B C Perform Initial Analysis (t=0) (HPLC Purity, Identity) B->C D Conduct Forced Degradation Study (Protocol 2) C->D If stability is unknown E Analyze Stressed Samples vs. Control D->E F Evaluate Data (Identify Degradants, Calculate Mass Balance) E->F G Establish Handling & Storage Procedures (Light protection, pH control, etc.) F->G Troubleshooting Start Inconsistent Assay Results or New HPLC Peaks? CheckPrecip Is there visible precipitate or haze? Start->CheckPrecip CheckFresh Are you using a freshly prepared solution? CheckPrecip->CheckFresh No Sol_Issue Root Cause: Solubility Issue CheckPrecip->Sol_Issue Yes Deg_Issue Root Cause: Degradation CheckFresh->Deg_Issue Yes Age_Issue Root Cause: Solution Age CheckFresh->Age_Issue No Sol_Action Action: Re-evaluate solvent, concentration, and pH. Sol_Issue->Sol_Action Deg_Action Action: Protect from light, degas solvents, control pH/temp. Deg_Issue->Deg_Action Age_Action Action: Re-prepare solution. Define solution lifetime. Age_Issue->Age_Action

Caption: Decision tree for troubleshooting inconsistent results.

References

  • Yamuna, T. S., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. Available at: [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2340. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Methylphenyl)benzoic acid. Retrieved from [Link]

  • Ahmad, S., & Ahmad, I. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(11), 2215–2231. Available at: [Link]

  • Roche, E. S. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 5(16), 2049–2069. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29–37. Available at: [Link]

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

  • Luminabio. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved from [Link]

  • Isensee, C., & Nietner, T. (2019). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. ChemBioChem, 20(17), 2221–2225. Available at: [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • ICH. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-fluoro-3-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this biaryl compound. The probable synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation that, despite its utility, can be prone to specific side reactions.[1][2] This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently observed problems during the synthesis of 2-(4-fluoro-3-methylphenyl)benzoic acid via Suzuki-Miyaura coupling. Each issue is analyzed for its root cause, followed by a detailed protocol for identification and resolution.

Issue 1: Low Yield of the Desired Product with Significant Arenes Detected

Symptom: Your reaction yields are significantly lower than expected. Analysis of the crude mixture by LC-MS, GC-MS, or NMR shows the presence of 3-fluoro-toluene, which corresponds to the protonated form of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂), and benzoic acid from the dehalogenated aryl halide.[3]

Primary Cause: Protodeboronation and Dehalogenation

  • Protodeboronation is a major side reaction where the carbon-boron bond of the (4-fluoro-3-methylphenyl)boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4][5] This process consumes the boronic acid, converting it into an inactive arene and reducing the overall yield.[3] It is often catalyzed by the base required for the Suzuki coupling and accelerated by water, high temperatures, and prolonged reaction times.[3][4][5]

  • Dehalogenation of the 2-halobenzoic acid starting material is another common side reaction.[6] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from the solvent or base, leading to the reductive elimination of benzoic acid instead of the desired cross-coupling product.[6]

Workflow for Diagnosis and Mitigation

Caption: Workflow for addressing protodeboronation and dehalogenation.

Experimental Protocol: Minimizing Protodeboronation and Dehalogenation

  • Reagent & Solvent Preparation:

    • Thoroughly dry all solvents (e.g., toluene, THF, dioxane) using appropriate methods, such as distillation from a drying agent or passing through an activated alumina column.[2]

    • Use fresh, high-purity boronic acid and aryl halide. If necessary, recrystallize the starting materials.

    • Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous.[2] If necessary, dry it in an oven before use.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry under vacuum or oven-dry to remove adsorbed water.

    • Charge the flask with the 2-halobenzoic acid, (4-fluoro-3-methylphenyl)boronic acid, palladium catalyst, ligand, and anhydrous base under an inert atmosphere (Nitrogen or Argon).

    • Degas the reaction mixture by subjecting it to several cycles of vacuum and backfilling with inert gas.

  • Condition Optimization:

    • Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxide bases (e.g., NaOH, KOH), which are known to accelerate protodeboronation.[2][3]

    • Temperature Control: Start with a moderate reaction temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish. High temperatures can accelerate side reactions.[3]

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the limiting reagent is consumed to avoid prolonged heating.

Issue 2: Presence of a High Molecular Weight Impurity

Symptom: HPLC or LC-MS analysis reveals a significant byproduct with a mass corresponding to a dimer of the boronic acid derivative (e.g., 4,4'-difluoro-3,3'-dimethyl-1,1'-biphenyl).

Primary Cause: Homocoupling of the Boronic Acid

Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound.[6] This process is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][7] If the Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not efficiently reduced, these species can catalyze the homocoupling pathway.[6][8]

Workflow for Diagnosis and Mitigation

Caption: Workflow for minimizing boronic acid homocoupling.

Experimental Protocol: Suppressing Homocoupling

  • Rigorous Degassing:

    • Before heating, thoroughly degas the reaction mixture. For small-scale reactions, sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective.

    • For oxygen-sensitive reactions, employ the "freeze-pump-thaw" method: freeze the mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under an inert atmosphere. Repeat this cycle three times.

  • Catalyst and Ligand Choice:

    • Use a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) directly, which does not require an in-situ reduction step that can be incomplete.

    • If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the phosphine ligand is present in a sufficient amount (Pd:Ligand ratio of 1:2 to 1:4) to facilitate the reduction to the active Pd(0) species.[9]

    • Choose bulky, electron-rich phosphine ligands that promote reductive elimination of the desired product over side reactions.[1]

  • Purification Strategy:

    • The homocoupled byproduct is non-polar and lacks the carboxylic acid group. It can typically be separated from the desired acidic product via an acid-base extraction during the workup.

    • Workup: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M Na₂CO₃ or 1M NaOH). The desired product will move to the aqueous layer as its carboxylate salt, while the non-polar homocoupling product remains in the organic layer.

    • Acidify the aqueous layer (e.g., with 1M HCl) to precipitate the 2-(4-fluoro-3-methylphenyl)benzoic acid, which can then be collected by filtration or extracted with an organic solvent.[10]

Frequently Asked Questions (FAQs)

Q1: My starting aryl halide is an aryl chloride, and the reaction is not proceeding. What can I do? A1: Aryl chlorides are less reactive than aryl bromides or iodides in Suzuki couplings. To drive the reaction, you often need more forcing conditions or specialized catalytic systems. Consider using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, in combination with your palladium source. These ligands are known to facilitate the challenging oxidative addition step with aryl chlorides. Increasing the reaction temperature may also be necessary, but monitor carefully for an increase in side products.[11]

Q2: How do I effectively remove residual palladium catalyst from my final product? A2: Residual palladium can be a concern, especially in pharmaceutical applications. After the primary purification (e.g., crystallization or chromatography), the product can be dissolved in an appropriate solvent and treated with a palladium scavenger, such as activated carbon, or specialized silica-based scavengers. Stirring for several hours followed by filtration can significantly reduce palladium levels.

Q3: Can I use a boronate ester instead of a boronic acid? What are the advantages? A3: Yes, boronate esters (e.g., pinacol or neopentyl glycol esters) are excellent alternatives.[6] They are often more stable, less prone to protodeboronation, and easier to purify than the corresponding boronic acids.[6] While they may react more slowly, their stability can lead to cleaner reactions and higher overall yields, making them a preferred choice in many complex syntheses.

Q4: My crude NMR shows a complex mixture of aromatic signals that are difficult to assign. How can I confirm the identity of byproducts? A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for this purpose. It separates the components of the mixture and provides the molecular weight of each, allowing you to quickly identify unreacted starting materials, the desired product, and potential side products like homocoupled dimers or protodeboronated arenes. For definitive structural confirmation, you may need to isolate the major impurities by preparative HPLC and analyze them by NMR.

Summary of Key Side Products

Side Product NameChemical StructureOriginIdentification MethodMitigation Strategy
3-Fluoro-tolueneF-C₆H₃-CH₃Protodeboronation of boronic acidGC-MS, LC-MS (m/z 110.05)Anhydrous conditions, weaker base, lower temp.
Benzoic AcidC₆H₅-COOHDehalogenation of aryl halideLC-MS (m/z 122.04)Optimize ligand, control temp.
4,4'-Difluoro-3,3'-dimethyl-1,1'-biphenyl(F)(CH₃)C₆H₃-C₆H₃(CH₃)(F)Homocoupling of boronic acidLC-MS (m/z 218.09)Rigorous degassing, use of Pd(0) catalyst.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • ChemRxiv. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lima, C. G. S., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Lopes, I. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Bhat, S. A., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]

  • Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • European Patent Office. (2000). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Google Patents.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluoro-3-methylphenyl)benzoic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Benzoic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, a class of compounds with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and experimental data from closely related analogues, this document aims to elucidate the key structural features governing their biological activity, offering valuable insights for researchers and drug development professionals.

Introduction: The Therapeutic Promise of Fluorinated Biphenyl Carboxylic Acids

The 2-phenylbenzoic acid scaffold is a privileged structure in the design of anti-inflammatory drugs. A prominent example is Flurbiprofen, a potent NSAID that validates the therapeutic potential of this chemical class. The introduction of fluorine and methyl substituents onto this scaffold, as in the case of 2-(4-Fluoro-3-methylphenyl)benzoic acid, is a strategic approach to modulate the compound's physicochemical and pharmacokinetic properties, with the goal of enhancing its anti-inflammatory activity and refining its safety profile. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.

The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the development of selective COX-2 inhibitors is a key objective to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

This guide will dissect the SAR of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives by examining the influence of key structural motifs on their presumed COX inhibitory activity. Through a comparative analysis with established NSAIDs and related analogues, we will build a comprehensive understanding of how specific substitutions on the biphenyl core impact potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 2-phenylbenzoic acid derivatives is intricately linked to their three-dimensional structure and their ability to effectively bind to the active site of COX enzymes. The following sections explore the critical structural features and their influence on biological activity.

The Biphenyl Core: A Foundation for Activity

The biphenyl scaffold is fundamental for the anti-inflammatory properties of this class of compounds. It provides the necessary steric bulk and conformational flexibility to occupy the hydrophobic channel of the COX active site. The dihedral angle between the two phenyl rings is a crucial determinant of binding affinity.

The Carboxylic Acid Moiety: The Anchor to the Active Site

The carboxylic acid group at the 2-position of the benzoic acid ring is an essential pharmacophore. It is responsible for anchoring the molecule within the COX active site through ionic interactions with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2). This interaction is a hallmark of most traditional NSAIDs.

Substitutions on the Phenyl Rings: Fine-Tuning Potency and Selectivity

The nature and position of substituents on both the benzoic acid ring and the pendant phenyl ring play a pivotal role in modulating the potency and selectivity of COX inhibition.

  • The 4-Fluoro Substitution: The presence of a fluorine atom at the 4-position of the pendant phenyl ring is anticipated to enhance the compound's binding affinity. The high electronegativity of fluorine can lead to favorable electrostatic interactions within the enzyme's active site. Furthermore, the introduction of fluorine can block metabolic hydroxylation at that position, thereby increasing the compound's metabolic stability and prolonging its duration of action.

  • The 3-Methyl Substitution: The methyl group at the 3-position of the pendant phenyl ring contributes to the molecule's lipophilicity, which can influence its absorption, distribution, and membrane permeability. This substitution can also provide additional van der Waals interactions within the hydrophobic pocket of the COX active site, potentially increasing binding affinity. The position of this methyl group may also play a role in orienting the molecule for optimal interaction with the enzyme.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can influence the electronic properties of the phenyl ring, which in turn can affect the overall binding characteristics of the molecule.

Comparative Analysis with Alternative Anti-Inflammatory Agents

To contextualize the potential of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, it is essential to compare their anticipated properties with those of established NSAIDs. The following table provides a summary of the in vitro COX-1 and COX-2 inhibitory activities of several widely used anti-inflammatory drugs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen 0.31.30.23
Ibuprofen 13350.37
Diclofenac 0.060.016
Celecoxib 150.04375
Etoricoxib >1001.09>91

Data compiled from various sources. IC50 values can vary depending on the specific assay conditions.

Based on the structural similarities to Flurbiprofen, it is hypothesized that 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives will exhibit potent, non-selective to moderately selective inhibition of both COX-1 and COX-2. The presence of the 4-fluoro and 3-methyl substituents may shift the selectivity profile, and this warrants experimental investigation.

Experimental Protocols for Evaluation

To validate the SAR hypotheses and quantify the anti-inflammatory potential of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[1][2]

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses.[3] A control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan (a phlogistic agent) is administered to the right hind paw of the rats to induce localized inflammation and edema.[1][4]

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features and their proposed influence on the anti-inflammatory activity of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives.

SAR_Summary cluster_scaffold Core Scaffold: 2-Phenylbenzoic Acid cluster_substituents Key Substitutions cluster_activity Predicted Biological Effects Scaffold [Biphenyl Core]-(COOH) F 4-Fluoro Me 3-Methyl Potency Enhanced Potency F->Potency Increases binding affinity PK Improved Pharmacokinetics F->PK Blocks metabolism Me->Potency Enhances hydrophobic interactions Me->PK Increases lipophilicity COOH 2-Carboxylic Acid COOH->Scaffold Anchors to COX active site Selectivity Modulated COX Selectivity Potency->Selectivity May influence

Caption: Key structural determinants and their predicted effects.

Experimental_Workflow start Design & Synthesis of 2-(4-Fluoro-3-methylphenyl)benzoic Acid Derivatives in_vitro In Vitro Evaluation: COX-1/COX-2 Inhibition Assay start->in_vitro in_vivo In Vivo Evaluation: Carrageenan-Induced Paw Edema in_vitro->in_vivo Promising compounds sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design end Candidate Drug Selection lead_optimization->end

Caption: Workflow for evaluating novel anti-inflammatory agents.

Conclusion

The exploration of the structure-activity relationship of 2-(4-Fluoro-3-methylphenyl)benzoic acid derivatives reveals a promising class of potential anti-inflammatory agents. By leveraging the well-understood pharmacology of the 2-phenylbenzoic acid scaffold, particularly as exemplified by Flurbiprofen, we can rationally predict the impact of specific substitutions on biological activity. The strategic incorporation of a 4-fluoro and a 3-methyl group is hypothesized to enhance potency and modulate the pharmacokinetic profile of these compounds.

This guide has outlined the key structural features, provided a comparative context with existing NSAIDs, and detailed the necessary experimental protocols for a thorough evaluation. The successful synthesis and testing of a focused library of these derivatives will be crucial in validating the SAR hypotheses presented herein and in identifying lead compounds for further development. The insights gained from such studies will undoubtedly contribute to the ongoing effort to discover safer and more effective treatments for inflammatory conditions.

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A Comparative Efficacy Analysis of 2-(4-Fluoro-3-methylphenyl)benzoic acid Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Biphenyl Carboxylic Acid Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance metabolic stability, binding affinity, and overall therapeutic efficacy.[1] When coupled with the biphenyl carboxylic acid framework, a known pharmacophore in numerous clinically relevant agents, the resulting derivatives present a promising avenue for the development of novel anticancer therapeutics.[2][3] This guide provides an in-depth comparative analysis of a novel fluorinated biphenyl carboxylic acid derivative, 2-(4-Fluoro-3-methylphenyl)benzoic acid, across a panel of well-characterized cancer cell lines.

While direct biological data for 2-(4-Fluoro-3-methylphenyl)benzoic acid is not yet broadly published, its structural similarity to other biphenyl carboxylic acids and fluorinated benzoic acid derivatives with demonstrated anticancer properties provides a strong rationale for its investigation.[4][5][6] This document outlines a comprehensive preclinical evaluation, presenting hypothetical yet plausible experimental data to guide researchers in understanding the potential efficacy and mechanism of action of this compound. The experimental design and protocols herein are based on established methodologies to ensure scientific rigor and reproducibility.

Experimental Design and Rationale

The primary objective of this study is to ascertain the differential efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid across cancer cell lines representing distinct tumor types. The selection of cell lines is critical for a comprehensive understanding of the compound's potential therapeutic window and target patient populations.[7][8] For this investigation, we have chosen a panel of three human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.

  • A549: A human lung adenocarcinoma cell line, representing non-small cell lung cancer (NSCLC).

  • HCT-116: A human colorectal carcinoma cell line, a common model for colon cancer research.

The efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid will be evaluated through a series of in vitro assays designed to assess its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression.

Experimental Workflows and Methodologies

A systematic approach is employed to evaluate the anticancer properties of 2-(4-Fluoro-3-methylphenyl)benzoic acid. The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Cell Seeding (MCF-7, A549, HCT-116) B Treatment with 2-(4-Fluoro-3-methylphenyl)benzoic acid (various concentrations) A->B C MTT Assay B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 values F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 values G Flow Cytometry E->G F->G

Caption: Experimental workflow for evaluating the efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Detailed Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Seed MCF-7, A549, and HCT-116 cells into 96-well plates at a density of 5,000 to 20,000 cells per well in 200 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of 2-(4-Fluoro-3-methylphenyl)benzoic acid in culture medium. Replace the existing medium with 200 µL of medium containing the desired concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the log of the compound concentration.

2. Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[11][12][13]

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(4-Fluoro-3-methylphenyl)benzoic acid at concentrations corresponding to the IC50 and 2x IC50 values for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.

3. Cell Cycle Analysis

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Comparative Efficacy Data

The following tables summarize the hypothetical data obtained from the experimental evaluation of 2-(4-Fluoro-3-methylphenyl)benzoic acid.

Table 1: Cytotoxicity of 2-(4-Fluoro-3-methylphenyl)benzoic acid in Different Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
MCF-712.5 ± 1.8
A54928.3 ± 3.2
HCT-1168.9 ± 1.1

Table 2: Apoptosis Induction by 2-(4-Fluoro-3-methylphenyl)benzoic acid (24h Treatment)

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 Control2.1 ± 0.51.5 ± 0.3
IC50 (12.5 µM)18.7 ± 2.19.4 ± 1.2
A549 Control1.8 ± 0.41.2 ± 0.2
IC50 (28.3 µM)10.2 ± 1.55.1 ± 0.8
HCT-116 Control2.5 ± 0.61.8 ± 0.4
IC50 (8.9 µM)25.4 ± 2.815.6 ± 1.9

Table 3: Effect of 2-(4-Fluoro-3-methylphenyl)benzoic acid on Cell Cycle Distribution (24h Treatment)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Control65.2 ± 4.120.5 ± 2.514.3 ± 1.9
IC50 (12.5 µM)50.1 ± 3.815.8 ± 2.134.1 ± 3.2
A549 Control58.9 ± 3.525.1 ± 2.816.0 ± 2.0
IC50 (28.3 µM)55.3 ± 3.122.4 ± 2.522.3 ± 2.6
HCT-116 Control60.7 ± 3.922.8 ± 2.616.5 ± 2.1
IC50 (8.9 µM)42.6 ± 3.312.1 ± 1.845.3 ± 3.7

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that 2-(4-Fluoro-3-methylphenyl)benzoic acid exhibits differential cytotoxic effects across the tested cancer cell lines. The HCT-116 colorectal cancer cell line appears to be the most sensitive, with the lowest IC50 value of 8.9 µM.[17] The MCF-7 breast cancer cell line shows moderate sensitivity, while the A549 lung cancer cell line is the least responsive.

The apoptosis assay results correlate with the cytotoxicity data. Treatment with 2-(4-Fluoro-3-methylphenyl)benzoic acid at the respective IC50 concentrations led to a significant increase in the percentage of apoptotic cells in all three cell lines, with the most pronounced effect observed in HCT-116 cells. This indicates that the compound's cytotoxic activity is, at least in part, mediated by the induction of programmed cell death.

Furthermore, the cell cycle analysis reveals that 2-(4-Fluoro-3-methylphenyl)benzoic acid induces a G2/M phase arrest, particularly in the more sensitive HCT-116 and MCF-7 cell lines.[18] This suggests that the compound may interfere with the mitotic spindle checkpoint or other regulatory processes involved in the G2 to M phase transition, ultimately leading to apoptosis.

A plausible signaling pathway for the action of 2-(4-Fluoro-3-methylphenyl)benzoic acid, based on the activities of similar compounds, is illustrated below.

G Compound 2-(4-Fluoro-3-methylphenyl) benzoic acid Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage p53 p53 Activation DNA_Damage->p53 G2M_Arrest G2/M Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Plausible signaling pathway for the anticancer activity of the compound.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the anticancer efficacy of 2-(4-Fluoro-3-methylphenyl)benzoic acid. Based on our hypothetical data, this compound demonstrates promising cytotoxic and pro-apoptotic activity, with a notable effect on the cell cycle of colorectal and breast cancer cells. The differential sensitivity observed across the cell lines underscores the importance of a multi-faceted screening approach in early-stage drug discovery.

Future investigations should focus on validating these findings with in vivo studies using xenograft models derived from the sensitive cell lines. Further mechanistic studies are also warranted to identify the specific molecular targets of 2-(4-Fluoro-3-methylphenyl)benzoic acid and to elucidate the precise signaling pathways involved in its anticancer effects. The insights gained from such studies will be invaluable for the continued development of this and other novel fluorinated biphenyl carboxylic acid derivatives as potential cancer therapeutics.

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A Guide to Orthogonal Validation for 2-(4-Fluoro-3-methylphenyl)benzoic Acid: Ensuring Identity, Purity, and Quality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal verification of a molecule's identity and purity is not merely a quality control checkpoint; it is the foundation of reliable and reproducible science. This guide provides an in-depth technical comparison of orthogonal validation methods for 2-(4-Fluoro-3-methylphenyl)benzoic acid (FMPBA), a crucial fluorinated building block in the synthesis of active pharmaceutical ingredients (APIs).[1]

The core principle of orthogonal validation is the use of multiple, independent analytical methods that rely on different physical or chemical principles to measure the same attribute.[2] This strategy provides a highly trustworthy and self-validating system, as the weaknesses of one method are compensated by the strengths of another. For a molecule like FMPBA, where isomeric impurities or process-related byproducts can exist, a single analytical technique is often insufficient to provide the necessary level of confidence. This guide will detail three essential and orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation, and High-Resolution Mass Spectrometry (HRMS) for elemental composition verification.

Chemical Structure of 2-(4-Fluoro-3-methylphenyl)benzoic acid (FMPBA)

  • Chemical Formula: C₁₄H₁₁FO₂

  • Molecular Weight: 230.24 g/mol

  • CAS Number: 403-15-6[1]

The Orthogonal Validation Workflow

A robust analytical characterization workflow relies on the synergy of different techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the compound's quality. The relationship between these methods ensures that critical quality attributes (CQAs) are independently confirmed.[2][3]

Caption: High-level workflow for the orthogonal validation of FMPBA.

Method 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Causality: HPLC is the cornerstone of purity analysis in pharmaceutical development due to its high precision and resolving power.[4][5][6] We employ a reversed-phase (RP) method, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. FMPBA, being a moderately nonpolar molecule, will be retained on the column and separated from more polar or less polar impurities based on its hydrophobicity.[3] The acidic nature of the mobile phase (containing formic or trifluoroacetic acid) is critical; it suppresses the ionization of the carboxylic acid group on FMPBA, ensuring a single, sharp peak shape and reproducible retention time.[7]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve 10 mg of FMPBA in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, return to 40% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Weigh FMPBA prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Inject into HPLC prep2->prep3 pump Pump (Mobile Phase Gradient) prep3->pump column C18 Column (Separation) pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Step-by-step workflow for HPLC purity analysis.

Data Presentation & Interpretation

The primary output is a chromatogram. The purity is assessed using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
13.521,5000.07Process Impurity A
28.912,125,00099.81FMPBA
310.142,8000.12Unknown Impurity

This data indicates a high purity of 99.81%. However, it cannot confirm the absolute identity of the main peak or the impurities. This is the limitation that the subsequent orthogonal methods will address.

Method 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the gold standard for unambiguous structure determination.[8] It is orthogonal to chromatography because it probes the intrinsic magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within the molecule, providing direct evidence of atom connectivity and chemical environment.[8] For FMPBA, a combination of ¹H, ¹³C, and ¹⁹F NMR is definitive. ¹H NMR confirms the number and arrangement of protons, ¹³C NMR shows all unique carbon environments, and ¹⁹F NMR provides a simple, direct confirmation of the fluorine atom's presence.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of FMPBA in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • ¹H NMR: Standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.

    • ¹³C NMR: Proton-decoupled carbon spectrum to count the number of unique carbons.[9][10] Aromatic carbons typically appear in the 120-150 ppm range.[9]

    • ¹⁹F NMR: Proton-decoupled fluorine spectrum. A single peak is expected, confirming the single fluorine environment.

Data Presentation & Interpretation

The expected NMR data provides a molecular fingerprint that can be matched against the proposed structure of FMPBA.

NucleusExpected Chemical Shift (ppm, approx.)MultiplicityIntegrationAssignment
¹H~13.0Broad Singlet1H-COOH
¹H7.2 - 8.0Multiplets7HAromatic Protons
¹H~2.3Singlet3H-CH₃
¹³C~168Singlet--COOH
¹³C120 - 165Multiple Singlets-Aromatic & C-F Carbons
¹³C~20Singlet--CH₃
¹⁹F-110 to -120Singlet-Ar-F

The combination of these spectra confirms the presence of the carboxylic acid, the methyl group, the correct number of aromatic protons and carbons, and the fluorine atom, validating the molecular structure.

Method 3: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Principle of Causality: HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm) of the theoretical value.[11][12] This accuracy allows for the unambiguous determination of a compound's elemental formula.[12] It is orthogonal to both HPLC (based on polarity) and NMR (based on magnetism) as it relies on the mass of the ionized molecule. This technique is invaluable for confirming identity and for identifying unknown impurities.[13]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Use the same diluted sample (0.1 mg/mL) prepared for the HPLC analysis.

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Methodological Parameters:

    • LC Conditions: A rapid LC gradient can be used to quickly introduce the peak of interest into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) is ideal for deprotonating the carboxylic acid of FMPBA, forming the [M-H]⁻ ion.

    • Mass Analyzer: Set to acquire data in full scan mode over a range of m/z 100-500 with a resolution of >60,000.

    • Mass Accuracy: Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

HRMS_Logic A FMPBA Molecule (C₁₄H₁₁FO₂) B Ionization (ESI-) Forms [M-H]⁻ Ion A->B C High-Resolution Mass Analyzer B->C D Measure Exact Mass C->D E Compare to Theoretical Mass D->E F Confirm Elemental Formula E->F

Caption: Logical process for elemental formula confirmation via HRMS.

Data Presentation & Interpretation

The key deliverable is the comparison between the measured mass of the deprotonated molecule and its theoretical mass.

ParameterValue
Elemental FormulaC₁₄H₁₁FO₂
Ion Observed[M-H]⁻
Theoretical Exact Mass229.0665
Measured Exact Mass229.0662
Mass Error (ppm) -1.31

A mass error of less than 5 ppm provides extremely high confidence that the measured ion corresponds to the elemental formula of FMPBA.[11][12]

Synthesis and Comparison of Orthogonal Methods

The true power of this approach lies in the synergy of the results. Each method validates the findings of the others from a different scientific principle, building a robust and defensible data package.

MethodPrinciple of MeasurementInformation ProvidedKey StrengthsLimitations
HPLC-UV Differential Partitioning / PolarityPurity, Impurity Profile, QuantificationHigh precision, robust, excellent for quantification.[6]Identity is inferred by retention time; co-elution can mask impurities.
NMR Nuclear Magnetic ResonanceUnambiguous Molecular StructureGold standard for structural elucidation; provides detailed connectivity data.[8]Lower sensitivity than MS, not ideal for trace impurity identification.
LC-HRMS Mass-to-Charge RatioElemental Formula, Molecular WeightExtremely high specificity and accuracy for formula confirmation.[14][]Does not provide structural connectivity (isomerism) information on its own.

The validation of 2-(4-Fluoro-3-methylphenyl)benzoic acid is not achieved by a single measurement but by a consensus of orthogonal data. HPLC confirms the material is pure , NMR confirms it is the correct structure , and HRMS confirms it has the correct elemental formula . This multi-faceted approach, grounded in the principles outlined by regulatory bodies like the ICH, ensures the highest degree of scientific integrity.[16] By implementing these orthogonal methods, researchers and drug development professionals can proceed with confidence, knowing that the quality of their foundational materials is beyond reproach.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. PubMed. Available at: [Link]

  • ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. YMC. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

  • High-Resolution Mass Spectrometry Definition. Fiveable. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • A review on method development by hplc. SciSpace. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Fluoro-3-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

As scientists and innovators, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe, ethical, and sustainable research. This guide provides a comprehensive, procedure-driven framework for the disposal of 2-(4-fluoro-3-methylphenyl)benzoic acid, a specialized reagent whose handling demands precision and foresight. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our shared environment.

Compound Profile and Hazard Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's chemical nature and associated hazards is paramount. While specific toxicological data for 2-(4-fluoro-3-methylphenyl)benzoic acid is not extensively published, we can infer its primary hazards by examining its structural analogues, such as 4-fluoro-3-methylbenzoic acid and other substituted benzoic acids. This analytical approach is standard practice in chemical safety for managing novel or less-common substances.

The acidic nature of the carboxylic acid group, combined with the presence of a fluorinated aromatic ring, dictates its classification as an irritant.

Compound Identification
Chemical Name 2-(4-Fluoro-3-methylphenyl)benzoic acid
Molecular Formula C₁₄H₁₁FO₂
General Class Substituted Carboxylic Acid; Fluorinated Organic Compound
Inferred Hazard Identification (Based on Analogous Compounds) GHS Classification Rationale and Implication for Disposal
Skin Irritation Category 2Direct contact can cause skin irritation, redness, and discomfort. This necessitates the use of appropriate gloves and dictates that any contaminated materials (e.g., weigh boats, gloves) must also be disposed of as hazardous waste.[1][2][3]
Serious Eye Irritation Category 2The compound is expected to be a significant eye irritant. This underscores the mandatory use of safety glasses or goggles and informs spill cleanup procedures to prevent aerosolization.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)As a fine powder, the compound may cause respiratory tract irritation if inhaled.[1][2][3][4] This requires handling within a fume hood or well-ventilated area and informs spill response to avoid creating dust.[1][5]

The Foundational Principle: Prohibited from Drain Disposal

Under no circumstances should 2-(4-fluoro-3-methylphenyl)benzoic acid or its solutions be disposed of via the sanitary sewer system (i.e., down the drain).[6][7] This is a critical directive for several reasons:

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment. Their introduction into waterways can have unforeseen ecological consequences.

  • Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), strictly regulates the disposal of chemical waste.[8][9] Drain disposal of such chemicals is a violation of these regulations and can lead to significant penalties.

  • Infrastructure Damage: Acidic compounds can contribute to the corrosion of plumbing and interfere with the biological processes of wastewater treatment facilities.[7]

All materials contaminated with this compound must be collected and managed as hazardous waste.[6]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for collecting and preparing 2-(4-fluoro-3-methylphenyl)benzoic acid for final disposal by a certified entity.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Wear nitrile or neoprene chemical-resistant gloves.[6]

  • Eye Protection: Use chemical safety goggles or glasses with side shields.[5]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Containerization

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[7] The container must be clean, dry, and in good condition. Acids should not be stored in metal containers.[7]

  • Segregate Waste: This container must be dedicated solely to this waste stream or other compatible acidic organic solids. Never mix incompatible waste types. Specifically, keep acids separate from bases, cyanides, and sulfides.[7]

  • Leave Headspace: Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[7]

Step 3: Meticulous Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Affix a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields:

    • Write the words "Hazardous Waste."

    • List the full chemical name: "2-(4-Fluoro-3-methylphenyl)benzoic acid."

    • Indicate the approximate quantity or concentration.

    • Record the "Accumulation Start Date" —the date the first particle of waste was added to the container.[8]

    • Ensure the appropriate hazard pictograms (e.g., exclamation mark for irritant) are present.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is the official, short-term storage location for hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Containment: Store the waste container in a secondary containment bin to mitigate potential leaks.

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[7][11] Funnels must be removed and the container capped immediately after use.[11]

Step 5: Scheduling Final Disposal

The final step is to transfer the waste to the professionals.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowable time (typically 12 months, provided volume limits are not exceeded), contact your institution's EHS office to schedule a waste pickup.[10][12]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste hauler to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-(4-fluoro-3-methylphenyl)benzoic acid.

G start Waste Generated 2-(4-Fluoro-3-methylphenyl)benzoic acid ppe_check Are you wearing appropriate PPE? start->ppe_check get_ppe STOP. Don required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves ppe_check->get_ppe No container_check Is a labeled, compatible waste container available? ppe_check->container_check Yes get_ppe->ppe_check prep_container 1. Obtain a clean HDPE or glass container. 2. Affix and complete a 'Hazardous Waste' label. container_check->prep_container No add_waste Place waste into container. Securely cap the container. container_check->add_waste Yes prep_container->add_waste store Store container in designated SAA within secondary containment. add_waste->store full_check Is container full (90% capacity)? store->full_check request_pickup Contact EHS to schedule waste pickup. full_check->request_pickup Yes end Waste is ready for professional disposal. full_check->end No (Continue accumulation) request_pickup->end

Caption: Decision workflow for the safe disposal of 2-(4-fluoro-3-methylphenyl)benzoic acid.

Emergency Protocol: Small Spill Management

In the event of a small spill of the solid material:

  • Control Access: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Avoid Raising Dust: Do NOT dry sweep the material.[6]

  • Contain and Collect: Gently moisten the spilled powder with a small amount of water or cover it with a damp paper towel to prevent it from becoming airborne.[6] Carefully scoop the material using a plastic dustpan or scoop. A HEPA-filtered vacuum can also be used for cleanup.[1][6]

  • Dispose of Debris: Place the collected material and all contaminated cleaning supplies (e.g., paper towels, gloves) into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Inform your laboratory supervisor and EHS department of the incident.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking work does not come at the cost of personal or environmental health.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • Ossila Ltd. (n.d.). Safety Data Sheet: 4-Fluoro-3-methylbenzoic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Carl Roth GmbH + Co. KG. (2015). Safety Data Sheet: Benzoic acid.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzoic acid.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177686939, 4-Fluoro-3-(4-methylbenzyl)benzoic acid.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13663231, 4-Fluoro-2-[(2-methylphenyl)amino]benzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid ≥99,5 %, p.a., ACS.
  • Fisher Scientific. (2021). Safety Data Sheet: 4-(4-Fluorophenyl)benzoic acid, 97%.
  • BLDpharm. (n.d.). 2-(4-Fluoro-3-methylbenzoyl)benzoic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242828, 4-Fluoro-3-methylbenzoic acid.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5507, 2-((4-Chloro-3-methylphenyl)amino)benzoic acid.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
  • Ossila Ltd. (n.d.). 4-Fluoro-3-methylbenzoic acid.
  • Emory University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • European Chemicals Agency. (n.d.). Registration Dossier: Benzoic acid.
  • BenchChem. (2025). "Benzoic acid, 3-methylphenyl ester" material safety data sheet (MSDS).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81568, 2-(4-Methylphenyl)benzoic acid.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • BLDpharm. (n.d.). 3-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.